Glutathione Dimethyl Ester Disulfide Dihydrochloride
CAS No.: 146963-33-9
Cat. No.: VC21292950
Molecular Formula: C24H40N6O12S2
Molecular Weight: 668.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146963-33-9 |
|---|---|
| Molecular Formula | C24H40N6O12S2 |
| Molecular Weight | 668.7 g/mol |
| IUPAC Name | methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C24H40N6O12S2/c1-39-19(33)9-27-21(35)15(29-17(31)7-5-13(25)23(37)41-3)11-43-44-12-16(22(36)28-10-20(34)40-2)30-18(32)8-6-14(26)24(38)42-4/h13-16H,5-12,25-26H2,1-4H3,(H,27,35)(H,28,36)(H,29,31)(H,30,32)/t13-,14-,15-,16-/m0/s1 |
| Standard InChI Key | SQCLQWHVMXECKO-VGWMRTNUSA-N |
| Isomeric SMILES | COC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N)NC(=O)CC[C@@H](C(=O)OC)N |
| SMILES | COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N |
| Canonical SMILES | COC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)NC(=O)CCC(C(=O)OC)N |
Introduction
Chemical Structure and Properties
Glutathione Dimethyl Ester Disulfide Dihydrochloride (CAS: 146963-33-9) is derived from glutathione, a tripeptide consisting of three amino acids: glutamic acid, cysteine, and glycine. The compound features a disulfide bond connecting two glutathione molecules, with methyl ester modifications on both the carboxyl terminals. Its complete IUPAC name is methyl (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-5-methoxy-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate .
Physical and Chemical Properties
The compound possesses the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H40N6O12S2 |
| Molecular Weight | 668.73700 g/mol |
| CAS Number | 146963-33-9 |
| InChIKey | SQCLQWHVMXECKO-VGWMRTNUSA-N |
| Polar Surface Area (PSA) | 338.20000 |
| LogP | 1.23860 |
| XLogP3 | -3.2 |
| Solubility | Methanol, Water |
| Appearance | Not specified |
| Storage Conditions | 2-8°C (Refrigerator) |
Table 1: Physical and Chemical Properties of Glutathione Dimethyl Ester Disulfide Dihydrochloride
The molecular structure features two glutathione molecules linked by a disulfide bond between the cysteine residues, with methyl esterification on the carboxyl groups. This modification changes the physicochemical properties compared to natural glutathione, particularly enhancing lipophilicity and membrane permeability .
Synthesis Methods
The synthesis of Glutathione Dimethyl Ester Disulfide Dihydrochloride typically follows established procedures for peptide modification and esterification. The primary synthetic route involves Fischer esterification of glutathione disulfide.
Synthesis via Fischer Esterification
The synthesis begins with commercial L-glutathione disulfide (GSSG), which undergoes Fischer esterification in methanol saturated with dry HCl gas. This process can be outlined as follows:
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Dissolving L-glutathione disulfide in anhydrous methanol
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Saturating the solution with dry HCl gas
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Prolonged stirring at 0°C (approximately 80 hours)
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Removal of volatiles in vacuo
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Further drying using a mechanical vacuum pump
This procedure yields the corresponding tetramethyl ester dihydrochloride salt as a colorless gum . The detailed procedure described in the literature involves:
"Dry HCl gas was bubbled through a 0°C solution of L-glutathione disulfide (6.0 g, 9.8 mmol) in anhydrous MeOH (500 mL) until 48 g of HCl was absorbed. Stirring was continued at 0°C for 80 h, then all volatiles were removed in vacuo. The residue was further dried using a mechanical vacuum pump for 24 h to give the corresponding tetramethyl ester dihydrochloride salt as a colorless gum that was used directly in the next step."
Alternative Synthetic Routes
An alternative synthetic pathway involves:
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Fischer esterification of L-glutathione (GSH)
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Subsequent N-carbamoylation of the resultant dimethyl ester hydrochloride salt
Applications in Research
Glutathione Dimethyl Ester Disulfide Dihydrochloride has several important applications in biochemical and pharmaceutical research, primarily due to its enhanced membrane permeability compared to unmodified glutathione.
Redox Biology Studies
The compound is particularly valuable in studies related to redox biology. Glutathione disulfide (GSSG) levels and the ratio of reduced glutathione (GSH) to GSSG serve as important biomarkers for oxidative stress. Recent research has demonstrated that alterations in serum GSSG levels are associated with various pathological conditions, including schizophrenia .
One notable study revealed that:
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Acute relapse of schizophrenia was associated with significantly decreased serum GSSG levels
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Patients exhibited elevated GSH/GSSG ratios compared to healthy controls
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GSSG levels were negatively correlated with both PANSS total scores and positive symptom scores
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Changes in GSSG levels were positively correlated with improvements in clinical symptoms after electroconvulsive therapy (ECT) treatment
Pharmaceutical Research
The esterified form of glutathione disulfide has potential applications in pharmaceutical development, particularly as:
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A building block for the preparation of S-glutathione adducts
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A component in drug delivery systems targeting redox-related pathologies
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A research tool for investigating cellular uptake mechanisms of glutathione-related compounds
The compound has been described as a "versatile synthetic building block for the preparation of S-glutathione adducts" , highlighting its utility in pharmaceutical chemistry.
Relation to Other Glutathione Derivatives
Glutathione Dimethyl Ester Disulfide Dihydrochloride belongs to a family of modified glutathione compounds that serve various research purposes.
Comparison with Other Glutathione Derivatives
Various glutathione derivatives have been synthesized to address specific research needs:
| Compound | Modification | Key Properties | Applications |
|---|---|---|---|
| Glutathione Dimethyl Ester Disulfide Dihydrochloride | Methyl esterification + disulfide | Enhanced membrane permeability, water-soluble | Redox biology, pharmaceutical research |
| N-tBoc L-glutathione dimethyl ester | tBoc protection + methyl esterification | Acid-labile protection | Synthetic building block |
| N-tBoc L-glutathione di-tert-butyl ester | tBoc protection + tert-butyl esterification | Base-labile protection | Orthogonal deprotection strategies |
| Selenoglutathione | Selenium substitution for sulfur | Higher reducing activity than GSH | Protein folding, radical scavenging |
Table 2: Comparison of Glutathione Derivatives and Their Properties
Related Research Directions
Research on related compounds suggests potential directions for Glutathione Dimethyl Ester Disulfide Dihydrochloride applications:
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The development of disulfide-based reducing agents for protein chemistry
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Investigation of membrane-permeable glutathione derivatives for therapeutic applications
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Exploration of modified glutathione compounds as components of drug delivery systems
For instance, research on selenoglutathione has demonstrated applications as "a protein folding agent, a radical scavenger, a detoxifier for intracellular xenobiotics, an anti-bacterial agent" , suggesting similar potential applications for sulfur-containing glutathione derivatives like Glutathione Dimethyl Ester Disulfide Dihydrochloride.
Chemical Reactivity and Biological Interactions
Glutathione Dimethyl Ester Disulfide Dihydrochloride exhibits characteristic chemical reactivity patterns that determine its biological behavior.
Disulfide Exchange Reactions
The disulfide bond in Glutathione Dimethyl Ester Disulfide Dihydrochloride can participate in thiol-disulfide exchange reactions, which are fundamental to redox biochemistry. These reactions follow equilibrium constants that have been measured for various thiol-disulfide pairs. For comparison, the equilibrium constant for the interchange between mercaptoethanol (ME) and glutathione (GSH or GSSG) has been reported as 1.20 ± 0.10 in D2O at pD 7.0 .
The esterification of the carboxyl groups likely modifies the reactivity of the disulfide bond, potentially altering equilibrium constants for thiol-disulfide exchange reactions compared to unmodified glutathione disulfide.
Interactions with Biological Systems
The methyl ester modifications of Glutathione Dimethyl Ester Disulfide Dihydrochloride enhance its ability to cross cell membranes compared to unmodified glutathione disulfide. This property makes it valuable for studying intracellular redox processes and delivering disulfide-containing compounds into cells.
The relationship between peripheral and central oxidative stress markers is supported by evidence that "glutathione and GSSG can cross the blood–brain barrier through specific transporters" . Modified forms like Glutathione Dimethyl Ester Disulfide Dihydrochloride may further enhance this transport, making them potentially valuable tools for studying redox processes in the central nervous system.
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